Direct Violet 9
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Overview
Description
C.I. Direct Violet 9, disodium salt, also known as this compound, is a synthetic dye with the molecular formula C30H23N5Na2O8S2 and a molecular weight of 691.64 g/mol . It is commonly used in various industries due to its vibrant blue-purple color and solubility in water. This compound is known for its application in textile dyeing, paper coloring, and biological staining.
Preparation Methods
The synthesis of C.I. Direct Violet 9, disodium salt involves several steps:
Diazotization: 4-Aminobenzenesulfonic acid is diazotized.
Coupling: The diazonium salt formed is then coupled with 2-Amino-4-methylanisole.
Second Diazotization: The resulting product undergoes a second diazotization.
Final Coupling: The final coupling occurs with 4-Hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid under alkaline conditions.
Industrial production methods involve similar steps but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
C.I. Direct Violet 9, disodium salt undergoes various chemical reactions:
Oxidation: It can be oxidized in the presence of strong oxidizing agents.
Reduction: It can be reduced using reducing agents, leading to the breakdown of the azo bonds.
Substitution: The compound can undergo substitution reactions, particularly in the presence of strong acids or bases.
Common reagents used in these reactions include sulfuric acid, nitric acid, and sodium hydroxide. The major products formed depend on the specific reaction conditions but often involve changes in the color and solubility of the dye.
Scientific Research Applications
C.I. Direct Violet 9, disodium salt is widely used in scientific research:
Biological Staining: It is used to stain cell structures, track biomolecules, and differentiate cell types.
Tissue Pathology: It helps in examining tissue pathology and monitoring microorganisms.
Textile Dyeing: It is extensively used in dyeing textiles, providing vibrant and long-lasting colors.
Functional Textile Processing: It is used in the treatment of functional textiles.
Food Pigments: It is used as a food pigment in certain applications.
Dye-Sensitized Solar Cells: It is employed in the development of dye-sensitized solar cells
Mechanism of Action
The mechanism of action of C.I. Direct Violet 9, disodium salt involves its interaction with various molecular targets:
Binding to Biomolecules: The dye binds to specific biomolecules, allowing for visualization and tracking.
Pathway Involvement: It interacts with cellular pathways, aiding in the differentiation and analysis of cell types.
Comparison with Similar Compounds
C.I. Direct Violet 9, disodium salt is unique due to its specific molecular structure and properties. Similar compounds include:
- Direct Violet 51
- Direct Violet 66
- Direct Violet 99
These compounds share similar applications but differ in their molecular structures and specific properties, making C.I. This compound, disodium salt particularly suitable for certain applications .
Properties
CAS No. |
6227-14-1 |
---|---|
Molecular Formula |
C30H25N5NaO8S2 |
Molecular Weight |
670.7 g/mol |
IUPAC Name |
disodium;7-anilino-4-hydroxy-3-[[2-methoxy-5-methyl-4-[(4-sulfonatophenyl)diazenyl]phenyl]diazenyl]naphthalene-2-sulfonate |
InChI |
InChI=1S/C30H25N5O8S2.Na/c1-18-14-26(27(43-2)17-25(18)33-32-21-8-11-23(12-9-21)44(37,38)39)34-35-29-28(45(40,41)42)16-19-15-22(10-13-24(19)30(29)36)31-20-6-4-3-5-7-20;/h3-17,31,36H,1-2H3,(H,37,38,39)(H,40,41,42); |
InChI Key |
ABEGGPOHFJMKKQ-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1N=NC2=CC=C(C=C2)S(=O)(=O)[O-])OC)N/N=C\3/C(=CC4=C(C3=O)C=CC(=C4)NC5=CC=CC=C5)S(=O)(=O)[O-].[Na+].[Na+] |
SMILES |
CC1=CC(=C(C=C1N=NC2=CC=C(C=C2)S(=O)(=O)[O-])OC)N=NC3=C(C=C4C=C(C=CC4=C3O)NC5=CC=CC=C5)S(=O)(=O)[O-].[Na+].[Na+] |
Canonical SMILES |
CC1=CC(=C(C=C1N=NC2=CC=C(C=C2)S(=O)(=O)O)OC)N=NC3=C(C=C4C=C(C=CC4=C3O)NC5=CC=CC=C5)S(=O)(=O)O.[Na] |
6227-14-1 | |
Pictograms |
Corrosive; Irritant |
Synonyms |
disodium 4-hydroxy-3-[[2-methoxy-5-methyl-4-[(4-sulphonatophenyl)azo]phenyl]azo]-7-(phenylamino)naphthalene-2-sulphonate; DirectfastvioletBK; 2-Naphthalenesulfonic acid, 4-hydroxy-3-2-methoxy-5-methyl-4-(4-sulfophenyl)azophenylazo-7-(phenylamino)-, dis |
Origin of Product |
United States |
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